Sustancia P (7-11)

Descripción general

Descripción

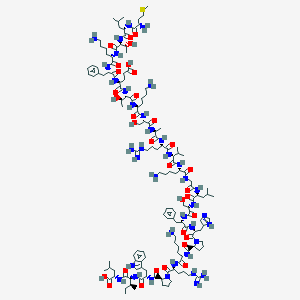

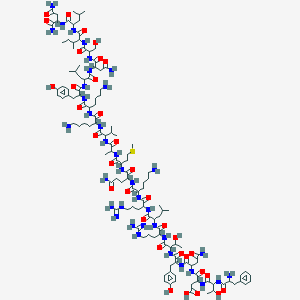

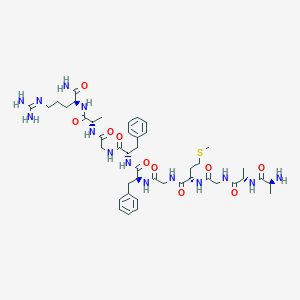

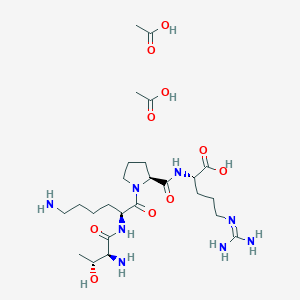

Substance P (7-11) is a C-terminal fragment of Substance P, a neuropeptide belonging to the tachykinin family. This peptide fragment consists of the amino acid sequence Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. Substance P (7-11) is known for its role in increasing intracellular calcium concentration and has been studied for its various biological activities .

Aplicaciones Científicas De Investigación

Substance P (7-11) has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis, structure-activity relationships, and peptide-receptor interactions.

Biology: Investigated for its role in cell signaling, particularly in neurokinin receptor interactions and calcium signaling pathways.

Medicine: Explored for its potential therapeutic applications in pain management, wound healing, and inflammation. .

Industry: Utilized in the development of peptide-based drugs and as a research tool in pharmaceutical studies

Mecanismo De Acción

Target of Action

Substance P (7-11), a fragment of the neuropeptide Substance P, primarily targets the Neurokinin 1 Receptor (NK1R) . NK1R is a G protein-coupled receptor that is abundantly expressed by neurons and is also present on glial cell types including microglia and astrocytes . The activation of NK1R by Substance P (7-11) has been associated with various physiological processes, including nociception and anti-nociception .

Mode of Action

Substance P (7-11) interacts with its target, NK1R, leading to a series of intracellular events. The activation of NK1R modulates ion channels, specifically M-type K+ and T-type Ca2+ channels . This modulation results in changes in the intracellular environment, affecting various cellular functions .

Biochemical Pathways

The activation of NK1R by Substance P (7-11) affects several biochemical pathways. One of the key pathways involves the production of prostaglandin E2 and collagenase . Additionally, Substance P (7-11) has been shown to increase the intracellular calcium concentration . These biochemical changes can have downstream effects on various cellular processes, including inflammation and pain perception .

Pharmacokinetics

It is known that substance p and its receptor nk1r are involved in various physiological processes, and their interaction can be influenced by various factors, including the metabolic state of the individual

Result of Action

The interaction of Substance P (7-11) with NK1R leads to a variety of molecular and cellular effects. It has been associated with nociception and anti-nociception, indicating its role in pain perception . Additionally, it has been implicated in inflammatory responses, contributing to conditions such as inflammation and pain .

Action Environment

The action of Substance P (7-11) can be influenced by various environmental factors. For instance, the presence of other neurotransmitters and neuromodulators can affect the interaction between Substance P (7-11) and NK1R . Additionally, the physiological state of the individual, including factors such as stress and disease, can also influence the action of Substance P (7-11) .

Análisis Bioquímico

Biochemical Properties

Substance P (7-11) plays a significant role in various biochemical reactions. It interacts with the neurokinin-1 receptor (NK1R), a G-protein-coupled receptor, to exert its effects. The binding of Substance P (7-11) to NK1R leads to the activation of intracellular signaling pathways, including the phospholipase C (PLC) pathway, which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules subsequently increase intracellular calcium levels and activate protein kinase C (PKC). Additionally, Substance P (7-11) can interact with other biomolecules such as enzymes and proteins involved in inflammatory responses .

Cellular Effects

Substance P (7-11) influences various cellular processes, including cell proliferation, differentiation, and apoptosis. It has been shown to modulate the activity of immune cells, such as T cells and macrophages, by promoting cytokine production and enhancing cell migration. In neuronal cells, Substance P (7-11) can induce the release of neurotransmitters and modulate synaptic plasticity. It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Substance P (7-11) involves its binding to the NK1R, which triggers a cascade of intracellular events. Upon binding, the receptor undergoes a conformational change that activates G-proteins, leading to the activation of downstream effectors such as PLC. This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, causing the release of calcium ions into the cytoplasm. The increase in calcium levels activates PKC, which phosphorylates various target proteins, leading to changes in cellular functions and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Substance P (7-11) can vary over time. The stability of the peptide is influenced by factors such as temperature, pH, and enzymatic degradation. Studies have shown that Substance P (7-11) can be rapidly degraded by peptidases, leading to a decrease in its biological activity. The use of peptidase inhibitors can enhance the stability and prolong the effects of Substance P (7-11). Long-term exposure to Substance P (7-11) has been associated with sustained activation of signaling pathways and prolonged changes in cellular functions .

Dosage Effects in Animal Models

The effects of Substance P (7-11) in animal models are dose-dependent. Low doses of the peptide have been shown to enhance immune responses and promote wound healing, while high doses can induce inflammation and pain. In animal studies, Substance P (7-11) has been administered via various routes, including intraperitoneal and intravenous injections. The threshold effects and potential toxicities of Substance P (7-11) at high doses have been observed, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

Substance P (7-11) is involved in several metabolic pathways, particularly those related to inflammation and pain. It can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators. Additionally, Substance P (7-11) can influence the production of reactive oxygen species (ROS) and nitric oxide (NO), further contributing to its role in inflammatory responses. The peptide’s interaction with metabolic pathways can affect the levels of various metabolites and alter metabolic flux .

Transport and Distribution

Substance P (7-11) is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via endocytosis and transported to specific intracellular compartments. The peptide can also bind to transport proteins and receptors on the cell surface, facilitating its distribution to target tissues. The localization and accumulation of Substance P (7-11) within cells can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of Substance P (7-11) is critical for its function. The peptide is primarily localized in synaptic vesicles within neurons, where it is stored and released upon stimulation. Substance P (7-11) can also be found in other cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it undergoes post-translational modifications. The targeting signals and modifications that direct Substance P (7-11) to specific subcellular locations are essential for its activity and function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Substance P (7-11) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods: While specific industrial production methods for Substance P (7-11) are not widely documented, the general approach would involve scaling up the SPPS process. This includes optimizing reaction conditions, using automated peptide synthesizers, and employing high-performance liquid chromatography (HPLC) for purification. The final product is typically lyophilized to obtain a stable powder form .

Análisis De Reacciones Químicas

Types of Reactions: Substance P (7-11) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the methionine residue at the C-terminus.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or performic acid can oxidize the methionine residue to methionine sulfoxide or methionine sulfone.

Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds if present in the peptide structure.

Substitution: Amino acid substitution can be achieved through site-directed mutagenesis during peptide synthesis

Major Products: The major products formed from these reactions include oxidized or reduced forms of Substance P (7-11), as well as modified peptides with substituted amino acids .

Comparación Con Compuestos Similares

Substance P: The full-length peptide with a broader range of biological activities.

Neurokinin A: Another tachykinin peptide with similar receptor binding properties.

Neurokinin B: A related peptide involved in pain transmission and other physiological processes

Uniqueness: Substance P (7-11) is unique due to its specific sequence and its ability to selectively activate certain signaling pathways. Its shorter length compared to the full-length Substance P allows for more targeted studies and potential therapeutic applications .

Propiedades

IUPAC Name |

(2S)-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N6O5S/c1-20(2)16-25(31(42)36-24(28(33)39)14-15-43-3)35-27(38)19-34-30(41)26(18-22-12-8-5-9-13-22)37-29(40)23(32)17-21-10-6-4-7-11-21/h4-13,20,23-26H,14-19,32H2,1-3H3,(H2,33,39)(H,34,41)(H,35,38)(H,36,42)(H,37,40)/t23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKYMAQIAMFDOE-CQJMVLFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965435 | |

| Record name | 14-Amino-11-benzyl-4,7,10,13-tetrahydroxy-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-15-phenyl-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51165-05-0 | |

| Record name | Substance P (7-11) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051165050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Amino-11-benzyl-4,7,10,13-tetrahydroxy-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-15-phenyl-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.